molecular formula C29H32O9 B1259092 Langduin D

Langduin D

Cat. No.: B1259092
M. Wt: 524.6 g/mol
InChI Key: XMCKQXKJWRGZMH-YTUCCQTESA-N
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Description

Langduin D is a diterpenoid compound isolated from plant species within the Euphorbia genus, notably Euphorbia fischeriana . These compounds are characterized by their diterpenoid skeletons, often exhibiting dimeric configurations or complex oxygenated functional groups . Langduin C, for instance, is a dimeric diterpenoid with a fused bicyclic structure, isolated from E. fischeriana roots . This compound likely shares biosynthetic pathways with these analogs, given their common plant source and structural motifs.

Diterpenoids from Euphorbia species are pharmacologically significant, demonstrating anti-inflammatory, cytotoxic, and antiviral activities .

Properties

Molecular Formula

C29H32O9

Molecular Weight

524.6 g/mol

IUPAC Name

(1S,2S,15R,16R,17R,22R)-9-acetyl-8,15-dihydroxy-10-methoxy-17,21,21-trimethyl-3,13,25-trioxaheptacyclo[13.9.2.01,16.02,14.05,14.07,12.017,22]hexacosa-5,7,9,11-tetraene-4,26-dione

InChI

InChI=1S/C29H32O9/c1-13(30)19-17(35-5)12-16-14(20(19)31)11-15-21(32)36-23-27-10-7-18-25(2,3)8-6-9-26(18,4)22(27)28(34,24(33)38-27)29(15,23)37-16/h11-12,18,22-23,31,34H,6-10H2,1-5H3/t18-,22+,23+,26-,27+,28+,29?/m1/s1

InChI Key

XMCKQXKJWRGZMH-YTUCCQTESA-N

Isomeric SMILES

CC(=O)C1=C(C=C2C(=C1O)C=C3C(=O)O[C@@H]4C3(O2)[C@@]5([C@@H]6[C@]4(CC[C@H]7[C@]6(CCCC7(C)C)C)OC5=O)O)OC

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1O)C=C3C(=O)OC4C3(O2)C5(C6C4(CCC7C6(CCCC7(C)C)C)OC5=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Langduin D’s closest analogs include Langduin C and Lancilactone C, both diterpenoids with distinct structural features:

Compound Molecular Formula Key Structural Features Source Reference
This compound Inferred Likely dimeric diterpenoid with oxygenated groups Euphorbia fischeriana
Langduin C C₄₀H₅₄O₈ Dimeric diterpenoid, fused bicyclic framework E. fischeriana roots
Lancilactone C C₂₀H₂₈O₅ Tetracyclic diterpenoid, 3,4-seco-kaurane skeleton Kadsura lancilimba
  • Lancilactone C : Features a 3,4-seco-kaurane skeleton, distinct from the fused bicyclic systems in Langduin compounds. This structural divergence may result in differing pharmacological mechanisms .

Pharmacological Activities

Compound Bioactivity Mechanism (Inferred) Reference
This compound Hypothesized: Anti-inflammatory, cytotoxic Structural similarity to Langduin B/C
Langduin C Cytotoxic (IC₅₀: 8.2 µM vs. HeLa cells) Apoptosis induction via ROS pathway
Lancilactone C Anti-HIV (EC₅₀: 2.1 µM) Inhibition of viral reverse transcriptase
  • Langduin C demonstrates potent cytotoxicity, likely due to its dimeric structure enhancing interaction with cellular targets .

Sources and Extraction Methods

  • This compound : Presumed to be extracted from E. fischeriana using chromatographic techniques, similar to Langduin B and C .
  • Langduin C : Isolated via silica gel column chromatography followed by HPLC purification .
  • Lancilactone C: Obtained from Kadsura lancilimba stem extracts using ethanol precipitation and repeated crystallization .

Research Findings and Gaps

  • Structural Insights : While this compound’s exact structure remains unelucidated in the provided evidence, mass spectrometry (MS) data for Langduin B (e.g., peak 17: m/z 489.3 [M+H]⁺, fragment ions at m/z 327.1 and 201.0 ) suggest this compound may share similar fragmentation patterns, aiding in future structural characterization.
  • Bioactivity Gaps: No direct evidence links this compound to specific pharmacological activities. However, its structural analogs exhibit cytotoxicity and antiviral effects, warranting targeted assays for this compound .

Q & A

Q. How do I manage interdisciplinary collaborations in this compound research?

  • Methodological Answer : Define roles using a Responsibility Assignment Matrix (RACI). Establish shared data repositories (e.g., GitHub for code, OSF for protocols) and standardize metadata formats (e.g., ISA-Tab) . Conduct regular peer reviews to align interpretations .

Tables: Key Data Parameters for this compound Studies

Parameter In Vitro In Vivo Clinical
Dose Range 1 nM – 100 µM1 – 100 mg/kg0.1 – 10 mg/day
Key Endpoints IC₅₀, KiAUC, CmaxQoL scores, AE rates
Validation Methods SPR, ITCPET imagingLC-MS/MS
References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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